molecular formula C13H18ClNO B1422533 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol CAS No. 1183059-86-0

4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol

Cat. No.: B1422533
CAS No.: 1183059-86-0
M. Wt: 239.74 g/mol
InChI Key: IUIZTDATUXVLCJ-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol (CMPO) is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. CMPO is a derivative of piperidin-4-ol and is composed of two phenyl rings, one of which is chlorinated, and a methyl group. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol and its analogs have been synthesized and studied for their potential therapeutic applications. For instance, Leflemme et al. (2005) explored the synthesis and in vivo evaluation of new 2-Aryl-6-methylpiperidin-4-ols as potential anti-amnesiant agents, finding some derivatives effective in memory activity models (Leflemme et al., 2005). Similarly, Berardi et al. (2003) synthesized chiral (4-chlorophenoxy)alkylpiperidines and evaluated them at sigma1, sigma2, and sterol delta8-delta7 isomerase sites, discovering high sigma1-site affinities (Berardi et al., 2003).

Antimicrobial and Antifungal Properties

Compounds derived from this compound have been investigated for their antimicrobial and antifungal properties. Shahzadi et al. (2008) synthesized a (4-Methylpiperidine-dithiocarbamato-S,S') triphenyltin(IV) derivative that exhibited higher antibacterial and antifungal activity than its ligand (Shahzadi et al., 2008).

Enaminone Derivatives and Anticonvulsant Activity

The compound and its derivatives have also been examined for anticonvulsant activities. Scott et al. (1993) conducted an in-depth evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs as potent anticonvulsant enaminones, identifying several safer alternatives with significant protective indices (Scott et al., 1993).

Kinetic Studies

Kinetic studies involving this compound derivatives have been performed. Selvaraj et al. (1994) investigated the kinetics of oxidation of epimeric piperidin-4-ols by N-chloro-r-2,c-6-diphenyl-t-3 methyl piperidin-4-one in perchloric acid medium, proposing a mechanism consistent with their observations (Selvaraj et al., 1994).

Structural Analysis and Spectroscopic Studies

Structural and spectroscopic studies have also been conducted. Kuruvilla et al. (2018) investigated the spectroscopic properties of a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine, using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods (Kuruvilla et al., 2018).

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-15-8-6-13(16,7-9-15)10-11-4-2-3-5-12(11)14/h2-5,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIZTDATUXVLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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